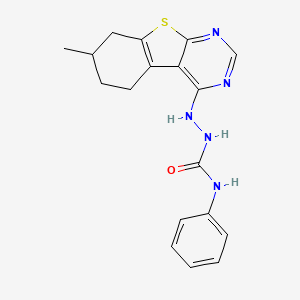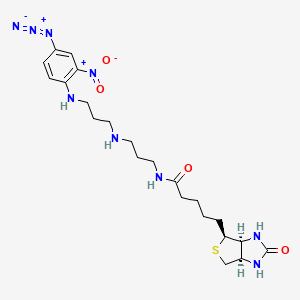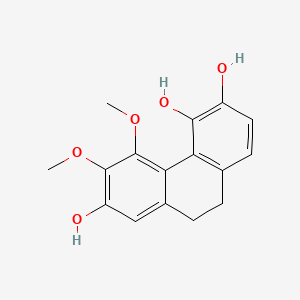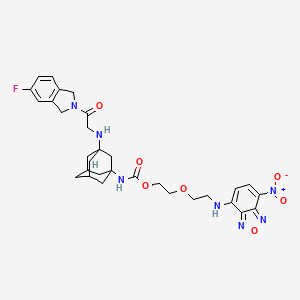
SARS-CoV-2-IN-57
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-57 is a novel compound that has garnered significant attention due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins and enzymes critical for the virus’s replication and survival.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-57 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as crystallization and chromatography to isolate the final product. Quality control measures are implemented at each stage to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-57 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions to optimize yield and selectivity. Common reagents include acids, bases, solvents, and catalysts, with reaction conditions such as temperature, pressure, and pH carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of this compound.
科学研究应用
SARS-CoV-2-IN-57 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate the molecular interactions between the compound and viral proteins, providing insights into its antiviral activity. In medicine, this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics. In industry, the compound is used in the development of diagnostic assays and antiviral formulations.
作用机制
The mechanism of action of SARS-CoV-2-IN-57 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. The compound binds to key viral proteins, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), inhibiting their activity and preventing the virus from replicating. This inhibition disrupts the viral life cycle, reducing the viral load and mitigating the infection’s severity. The pathways involved in this process include the inhibition of viral protein synthesis and the disruption of viral RNA replication.
相似化合物的比较
SARS-CoV-2-IN-57 is unique compared to other similar compounds due to its high specificity and potency against the SARS-CoV-2 virus. Similar compounds include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of the virus.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Hydroxychloroquine: A drug that interferes with viral entry and replication.
While these compounds share some similarities in their mechanisms of action, this compound stands out due to its enhanced binding affinity and selectivity for viral proteins, making it a promising candidate for further development and clinical use.
属性
分子式 |
C23H37N3O |
|---|---|
分子量 |
371.6 g/mol |
IUPAC 名称 |
(1R)-N-[2-(4-cyclohexylpiperazin-1-yl)ethyl]-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C23H37N3O/c1-27-23-12-6-9-20-21(23)10-5-11-22(20)24-13-14-25-15-17-26(18-16-25)19-7-3-2-4-8-19/h6,9,12,19,22,24H,2-5,7-8,10-11,13-18H2,1H3/t22-/m1/s1 |
InChI 键 |
KNLPSXLZGRXFGB-JOCHJYFZSA-N |
手性 SMILES |
COC1=CC=CC2=C1CCC[C@H]2NCCN3CCN(CC3)C4CCCCC4 |
规范 SMILES |
COC1=CC=CC2=C1CCCC2NCCN3CCN(CC3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
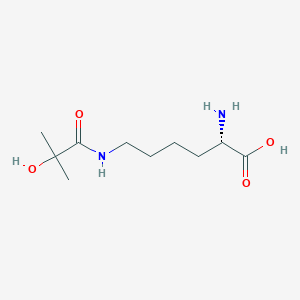

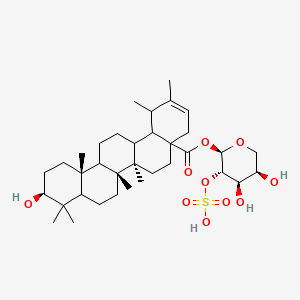
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)



![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
